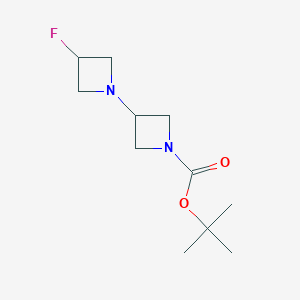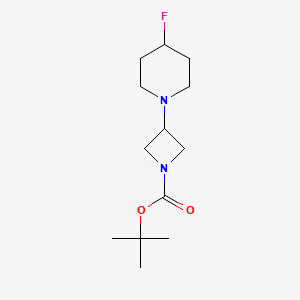![molecular formula C8H14O3 B1398084 5,9-二氧杂螺[3.5]壬-7-基甲醇 CAS No. 913696-30-7](/img/structure/B1398084.png)
5,9-二氧杂螺[3.5]壬-7-基甲醇
描述
5,9-Dioxaspiro[3.5]non-7-ylmethanol is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 g/mol .
Molecular Structure Analysis
The molecular structure of 5,9-Dioxaspiro[3.5]non-7-ylmethanol is represented by the InChI string:InChI=1S/C8H14O3/c9-4-7-5-10-8 (11-6-7)2-1-3-8/h7,9H,1-6H2 . The Canonical SMILES representation is C1CC2 (C1)OCC (CO2)CO . Physical And Chemical Properties Analysis
The physical and chemical properties of 5,9-Dioxaspiro[3.5]non-7-ylmethanol include a molecular weight of 158.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are both 158.094294304 g/mol . The Topological Polar Surface Area is 38.7 Ų . The compound has a Heavy Atom Count of 11 .科学研究应用
自然界中的化学
- 像1,7-二氧杂螺[5.5]十一烷这样的螺环化合物,类似于5,9-二氧杂螺[3.5]壬-7-基甲醇,已经在各种果蝇的腺体分泌物中被鉴定出来。这些化合物在交配时发挥着挥发物的排放作用,展示了螺环化合物在昆虫交流和交配行为中的生物学重要性 (Krohn et al., 1991)。
合成化学和表征
- 像3,3,7,7,9-五甲基-1,5-二氧杂螺[5.5]十一烷-8-酮这样的结构相关化合物的合成和表征为复杂化合物的结构分析提供了宝贵的信息,包括类似于5,9-二氧杂螺[3.5]壬-7-基甲醇的化合物 (Zhang et al., 2008)。
有机合成中的应用
- 螺环化合物已被用于有机合成,以创建复杂的分子结构。例如,在涉及5,9-二氧-6-氧杂螺[3.5]壬-7-烯的反应中使用烯醇负离子和三乙基硅基烯醇醚,类似于5,9-二氧杂螺[3.5]壬-7-基甲醇,展示了螺环化合物在合成多样化分子框架中的多功能性 (Saalfrank & Hanek, 1988)。
生物活性化合物的合成
- 螺环化合物已被合成用于潜在的生物活性。例如,基于1,4-二氧杂螺[4.5]癸烷的配体的合成,这些配体在结构上类似于5,9-二氧杂螺[3.5]壬-7-基甲醇,已经导致发现具有在某些受体上显著结合亲和力和活性的化合物,突显了开发治疗药物的潜力 (Franchini et al., 2014)。
信息素和香料化学
- 在信息素和香料化学领域,类似于5,9-二氧杂螺[3.5]壬-7-基甲醇的螺环缩醛是重要的。它们存在于昆虫分泌物中,并在交流和交配中发挥关键作用。对这些化合物的研究有助于理解昆虫行为,并有可能导致发展害虫控制方法 (Francke & Kitching, 2001)。
安全和危害
属性
IUPAC Name |
5,9-dioxaspiro[3.5]nonan-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-4-7-5-10-8(11-6-7)2-1-3-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPWRWDZGCZIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)OCC(CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,9-Dioxaspiro[3.5]non-7-ylmethanol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

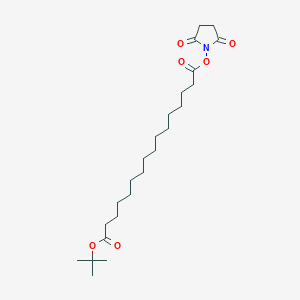
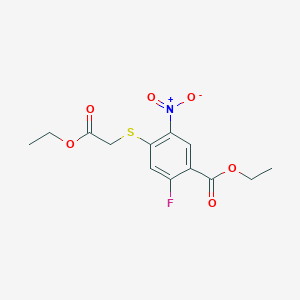
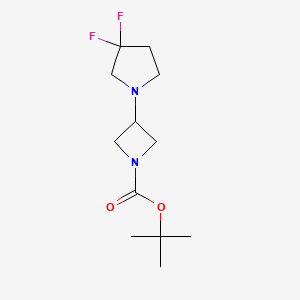
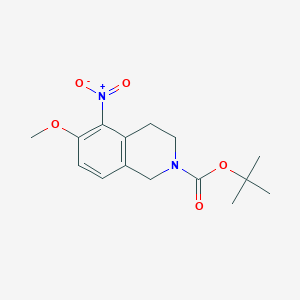

![tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1398013.png)
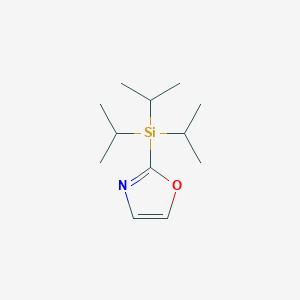
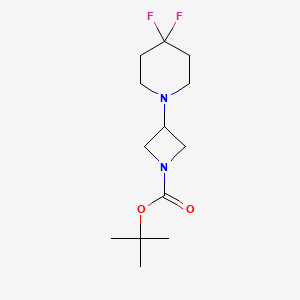
![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)
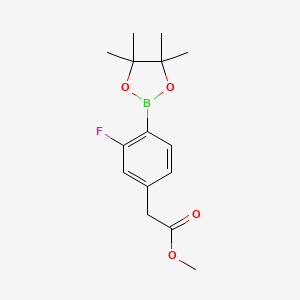
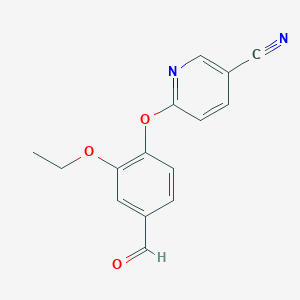
![6-Methylimidazo[1,2-a]pyrazine](/img/structure/B1398020.png)
